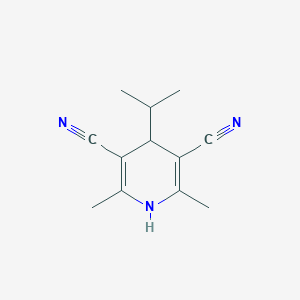
1,2-Dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioxepane is an organic compound with the molecular formula C₅H₁₀O₂. It is a seven-membered ring containing two oxygen atoms. This compound is part of the dioxepane family, which includes other isomers such as 1,3-dioxepane and 1,4-dioxepane . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,2-Dioxepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.
Comparaison Avec Des Composés Similaires
1,2-Dioxepane can be compared with its isomers, 1,3-dioxepane and 1,4-dioxepane:
1,3-Dioxepane: This isomer has a different ring structure, which affects its chemical reactivity and stability.
1,4-Dioxepane: This isomer is known for its stability and is used in applications where a more stable compound is required.
The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity compared to its isomers.
Propriétés
Numéro CAS |
505-63-5 |
|---|---|
Formule moléculaire |
C5H10O2 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
dioxepane |
InChI |
InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2 |
Clé InChI |
HGGNZMUHOHGHBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


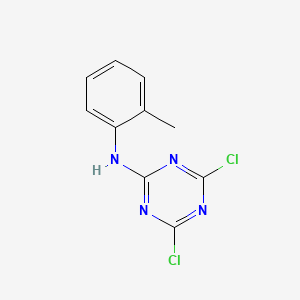
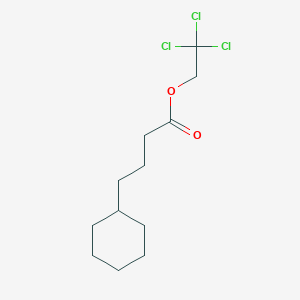
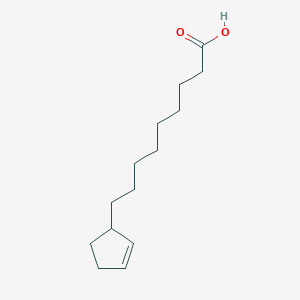
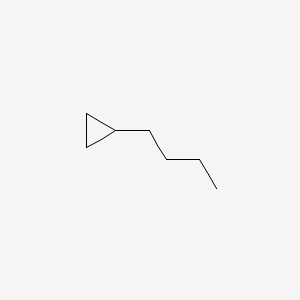
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
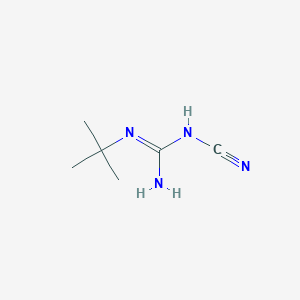
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
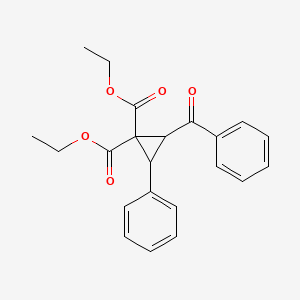
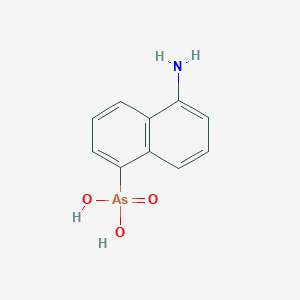

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
